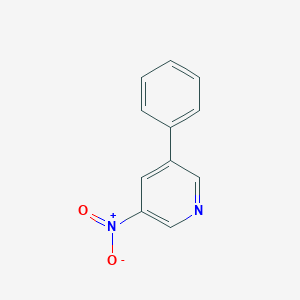
3-Nitro-5-phenylpyridine
Descripción general
Descripción
3-Nitro-5-phenylpyridine is a chemical compound that contains 24 bonds in total, including 16 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Nitro-5-phenylpyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO in water to obtain 3-nitropyridine . The reaction conditions involve the use of ammonium acetate in ethanol at 65 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular structure of 3-Nitro-5-phenylpyridine includes 24 bonds in total. These comprise 16 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of 3-Nitro-5-phenylpyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
For detailed physical and chemical properties of 3-Nitro-5-phenylpyridine, you may refer to specialized databases such as ChemicalBook .Aplicaciones Científicas De Investigación
Nitration Processes : Nitration of certain phenylpyridines leads to compounds like 3-Nitro-5-phenylpyridine. Prostakov et al. (1976) reported that nitration of 2,5-dimethyl-4-phenylpyridine occurs at the para position of the phenyl ring, producing nitro compounds and isomeric dinitro derivatives (Prostakov et al., 1976).
Multicomponent Synthesis : Koveza et al. (2018) discussed a green chemistry approach for synthesizing unsymmetrical 5-nitro-6-phenylpyridines, which can potentially include 3-Nitro-5-phenylpyridine. This method streamlines the reaction process, improving yield and reducing reaction steps (Koveza et al., 2018).
Molecular Electronics : Derosa et al. (2003) explored the application of a molecule similar to 3-Nitro-5-phenylpyridine in molecular electronics. They found that 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine shows charge-induced conformational switching, suggesting potential use in memory devices and nano-actuators (Derosa et al., 2003).
Photoluminescence Applications : Xu et al. (2016) synthesized and characterized cyclometalated iridium(III) complexes containing derivatives of 2-phenylpyridine, such as 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine. These complexes exhibit photoluminescence, indicating potential applications in light-emitting devices (Xu et al., 2016).
Electrochemical Studies : Murray et al. (2012) conducted electrochemical studies on nitro-substituted bipyridines and their platinum complexes, providing insights into the electronic structure relevant to 3-Nitro-5-phenylpyridine derivatives (Murray et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-nitro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBLPKWPBMJMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376558 | |
| Record name | 3-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-phenylpyridine | |
CAS RN |
123792-62-1 | |
| Record name | 3-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



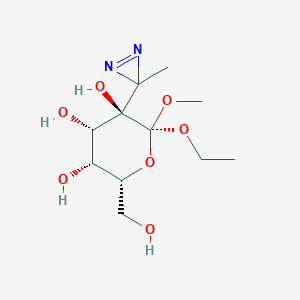
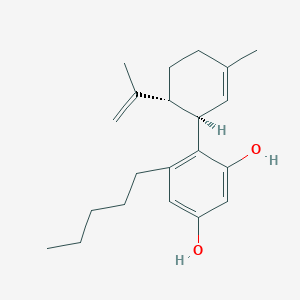
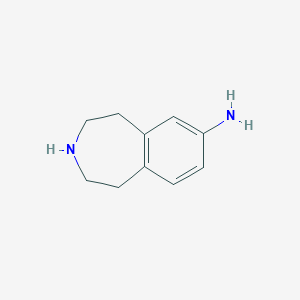
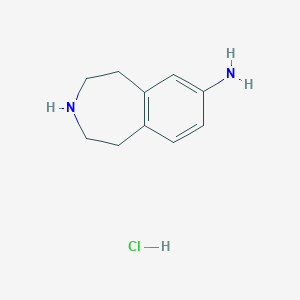
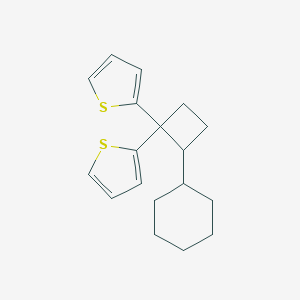
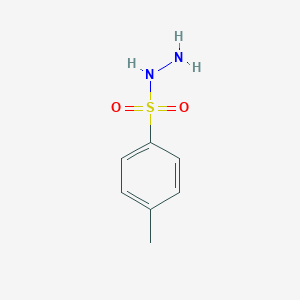
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)




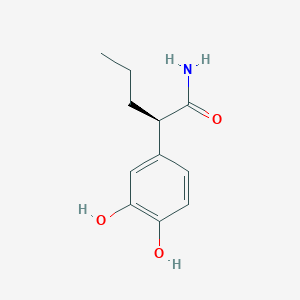
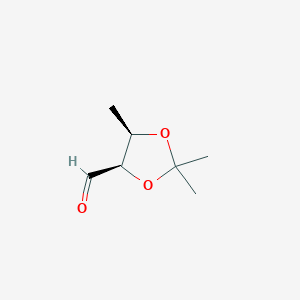
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)